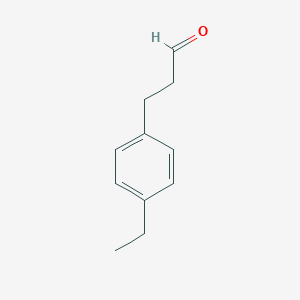

3-(4-Ethylphenyl)propanal

Beschreibung

Historical Perspectives on Phenylpropanal Derivative Research

Research into phenylpropanal derivatives has a rich history, initially driven by the quest for novel fragrance and flavor compounds. mdpi.com Early studies focused on the synthesis and characterization of various substituted phenylpropanals to understand how different functional groups on the phenyl ring and the propanal chain influence their olfactory properties. wordpress.comindustrialchemicals.gov.au For instance, the synthesis of related compounds like 3-(4-isobutyl-2-methylphenyl)propanal has been documented, highlighting the ongoing effort to create new fragrance ingredients. acs.orggoogle.com Over the years, the scope of research has expanded beyond fragrances, with investigations into the biological activities of phenylpropanol derivatives, such as their potential osteoprotective properties. researchgate.net The development of synthetic methodologies, such as the Heck reaction, has been crucial in enabling the preparation of a wide array of these compounds for further study. acs.org

Significance of the 3-(4-Ethylphenyl)propanal Scaffold in Contemporary Chemical Science

The this compound scaffold holds considerable significance in modern chemical science due to its versatile structure, which can be modified to create a diverse range of derivatives with potential applications in various fields. The phenylpropanal motif itself is a key structural element in many biologically active molecules and functional materials. nih.govmdpi.com The presence of the aldehyde group allows for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making it a valuable intermediate in organic synthesis. beilstein-journals.org

The ethylphenyl group, in particular, can influence the molecule's lipophilicity and steric profile, which are critical factors in its interaction with biological targets or its performance in material applications. Research on related scaffolds, such as those used in the development of enzyme inhibitors, underscores the importance of the substituted phenyl ring in directing molecular interactions. nih.govmdpi.com The exploration of structure-activity relationships in similar compounds, like those with different alkyl substituents on the phenyl ring, continues to be an active area of research. industrialchemicals.gov.au

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O chemspider.comchemicalbook.com |

| Molecular Weight | 162.23 g/mol bldpharm.com |

| CAS Number | 104175-15-7 chemicalbook.com |

| Appearance | Not explicitly stated, though related compounds are often colorless oils sigmaaldrich.com |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| SMILES Code | O=CCCC1=CC=C(CC)C=C1 bldpharm.com |

Identification of Key Research Gaps and Future Directions for this compound Studies

Despite the growing interest in this compound, several research gaps remain. A significant area for future investigation is the development of efficient and stereoselective synthesis methods. While general methods for synthesizing phenylpropanals exist, optimizing these for this compound to achieve high yields and purity is crucial for its broader application. wordpress.com

Furthermore, a comprehensive evaluation of its biological activities is warranted. While research on phenylpropanol derivatives has suggested potential therapeutic applications, specific studies on the biological effects of this compound are limited. researchgate.net Future research could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, building upon findings for structurally related scaffolds. mdpi.com

In the realm of materials science, the potential of this compound as a building block for novel polymers or functional materials is largely unexplored. Its aromatic and aldehydic functionalities could be leveraged to create materials with unique optical or electronic properties.

Finally, detailed computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets. researchgate.netresearchgate.net Such studies would complement experimental work and guide the design of new derivatives with tailored properties.

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMBYEGYTBWRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591432 | |

| Record name | 3-(4-Ethylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104175-15-7 | |

| Record name | 3-(4-Ethylphenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies for 3- 4-ethylphenyl Propanal

Classical and Established Synthetic Routes

Friedel-Crafts Alkylation and Subsequent Formylation Strategies

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, represent a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org A common strategy to synthesize alkylated aromatic compounds involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone. chemistrysteps.comorganic-chemistry.org This approach is often preferred over direct Friedel-Crafts alkylation to avoid issues like carbocation rearrangements and polyalkylation, as the acyl group is deactivating and prevents further substitution. chemistrysteps.comorganic-chemistry.orgmt.com

For the synthesis of 3-(4-ethylphenyl)propanal, a Friedel-Crafts acylation of ethylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 1-(4-ethylphenyl)propan-1-one. wikipedia.orgorganic-chemistry.org Subsequent reduction of the ketone, for instance through a Clemmensen or Wolff-Kishner reduction, would furnish the corresponding alkylbenzene. chemistrysteps.comorganic-chemistry.org However, to obtain the propanal moiety, a different formylation strategy would be necessary.

One such formylation method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. ijpcbs.comorganic-chemistry.org This reaction proceeds via an electrophilic substitution mechanism where a halomethyleniminium salt acts as the electrophile. ijpcbs.com Another approach involves the Gattermann reaction, which uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgvedantu.com

A related process is the Gattermann-Koch reaction, which employs carbon monoxide (CO) and HCl under pressure with a catalyst system, often AlCl₃ and cuprous chloride (CuCl). testbook.comscribd.com This method is particularly useful for the large-scale production of simple aromatic aldehydes like benzaldehyde. vedantu.com

Gattermann-Koch Reaction Mechanisms in Aldehyde Synthesis

The Gattermann-Koch reaction provides a direct route to aromatic aldehydes from arenes, carbon monoxide, and hydrogen chloride, catalyzed by a Lewis acid such as aluminum chloride, often with a co-catalyst like cuprous chloride. wikipedia.orgtestbook.comscribd.com This reaction is a variant of the Gattermann reaction where CO replaces the more toxic HCN. dalalinstitute.com

The mechanism is believed to involve the formation of a highly reactive electrophile, the formyl cation ([HCO]⁺), from the reaction of CO and HCl with the Lewis acid catalyst. wikipedia.org This electrophile then attacks the electron-rich aromatic ring, in this case, ethylbenzene, through an electrophilic aromatic substitution pathway to yield the aldehyde. testbook.com The reaction is generally not applicable to phenol and phenol ether substrates. wikipedia.orgtestbook.com For substrates like ethylbenzene, the Gattermann-Koch reaction would be expected to yield a mixture of ortho and para isomers, with the para-substituted product, 4-ethylbenzaldehyde, being a key intermediate for further elaboration to this compound.

| Reaction | Reagents | Catalyst | Product | Notes |

| Gattermann-Koch | Aromatic Compound, CO, HCl | AlCl₃, CuCl | Aromatic Aldehyde | Not suitable for phenols/phenol ethers. wikipedia.orgtestbook.com |

| Gattermann | Aromatic Compound, HCN, HCl | AlCl₃ | Aromatic Aldehyde | A variation uses Zn(CN)₂ for safety. wikipedia.org |

Heck Reaction and Carbonylation Methodologies for Propanal Moiety Introduction

Modern catalytic methods like the Heck reaction and various carbonylation processes offer alternative pathways for introducing the propanal functional group. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. numberanalytics.com In the context of synthesizing this compound, one could envision the reaction of a 4-ethylphenyl halide (e.g., 1-bromo-4-ethylbenzene) with an allyl alcohol derivative. sci-hub.se Subsequent hydrolysis of the resulting enol ether or isomerization of the allylic alcohol would yield the desired aldehyde. However, challenges such as catalyst loading and potential side reactions like aldol condensation can be encountered. sci-hub.se

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are also relevant. Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a major industrial process. google.com The hydroformylation of 4-ethylstyrene using a syngas (a mixture of CO and H₂) and a suitable catalyst (often based on rhodium or cobalt) could potentially yield this compound. researchgate.netgoogle.com The regioselectivity of the hydroformylation is a critical factor, as it can lead to the formation of both the desired linear aldehyde and the branched isomer, 2-(4-ethylphenyl)propanal. Iron-based catalysts have also been explored for hydroformylation under milder conditions. researchgate.net

Multi-step Syntheses via Halogenation, Grignard Formation, and Aldehyde Introduction

A versatile and widely applicable approach to constructing this compound involves a multi-step sequence starting from a halogenated ethylbenzene derivative, such as 1-bromo-4-ethylbenzene. sci-hub.seacs.org This sequence typically involves the following key transformations:

Grignard Reagent Formation: The aryl halide is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 4-ethylphenylmagnesium bromide. google.comuni-muenchen.de

Reaction with an Aldehyde Synthon: The Grignard reagent is then reacted with a suitable three-carbon electrophile that can be converted to a propanal moiety. A common choice is acrolein (propenal), which upon 1,2-addition would yield an allylic alcohol. Subsequent oxidation would provide the α,β-unsaturated aldehyde, which could then be reduced to the saturated aldehyde. Alternatively, reaction with an epoxide followed by oxidation can also lead to the desired aldehyde.

Alternative Aldehyde Introduction: A more direct approach to an aldehyde involves reacting the Grignard reagent with a formylating agent. For instance, reaction with N,N-dimethylformamide (DMF) followed by acidic workup can yield the corresponding benzaldehyde (4-ethylbenzaldehyde). acs.org This aldehyde can then be further elaborated to the three-carbon side chain. For example, a Wittig reaction with an appropriate phosphorane followed by hydrogenation could be employed.

A specific example of a successful multi-step synthesis involved the electrophilic bromination of 1-isobutyl-3-methylbenzene, followed by reaction with magnesium and then dimethylformamide to generate the benzaldehyde. acs.org This aldehyde was then reacted with ethyl vinyl ether and subsequently hydrogenated to produce the target propanal derivative. acs.org

Advanced Catalytic Synthesis Approaches

Role of Lewis Acids and Other Catalysts in Reaction Optimization

The efficiency and selectivity of many synthetic routes to this compound are heavily dependent on the choice and optimization of catalysts, particularly Lewis acids. wikipedia.orgacs.org In Friedel-Crafts reactions, Lewis acids like AlCl₃ are crucial for activating the acylating or alkylating agent, thereby generating the electrophile. wikipedia.orgpressbooks.pub The stoichiometry of the Lewis acid can be critical; for acylations, more than a stoichiometric amount is often required as the catalyst complexes with the product ketone. organic-chemistry.org Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), can also be employed, sometimes in catalytic amounts, especially for activated aromatic substrates. wikipedia.orgwikipedia.org

In the context of the Heck reaction, palladium catalysts are central. The choice of palladium precursor (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and the associated ligands (e.g., phosphines like PPh₃ or chiral ligands like BINAP) can significantly influence the reaction's efficiency, stereoselectivity, and catalyst stability. libretexts.org Catalyst optimization is a key area of research to improve reaction rates and reduce catalyst loading, which is crucial for industrial applications. arxiv.orgnih.gov

For hydroformylation reactions, the catalyst, typically a complex of a transition metal like rhodium, cobalt, or iron, plays a pivotal role in determining both the rate and the regioselectivity of the reaction. google.comresearchgate.net The ligand environment around the metal center is critical for controlling the ratio of linear to branched aldehyde products.

Palladium-Catalyzed Carbonylation Techniques

Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool for the synthesis of aldehydes and other carbonyl compounds. These methods are particularly relevant for the production of this compound and its derivatives.

One of the key approaches involves the hydroformylation of 4-ethylstyrene, which, in the presence of a suitable palladium catalyst, can yield the desired propanal. Hydroformylation, or the "oxo process," is an industrial process that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. mdpi.comresearchgate.net The efficiency and selectivity of this reaction are highly dependent on the choice of ligands, solvents, and reaction conditions. mdpi.com

Research has shown that palladium complexes, often in conjunction with phosphine ligands, are effective catalysts for the carbonylation of alkenes. mdpi.comuni-rostock.de For instance, palladium(II)-phosphine complexes have been extensively studied for the carbonylation of ethene and other olefins. mdpi.com The reaction typically proceeds through a series of steps involving the coordination of the alkene to the palladium center, insertion of carbon monoxide, and subsequent reductive elimination to form the aldehyde product.

While palladium catalysts are highly active, the cost of the metal and the need for high-pressure conditions in some cases have driven research towards developing more efficient and recyclable catalytic systems. uni-rostock.dewordpress.com

Regioselective Synthesis Challenges and Solutions in Phenylpropanal Derivatives

A significant challenge in the synthesis of this compound via hydroformylation of 4-ethylstyrene is controlling the regioselectivity. The reaction can potentially yield two isomers: the desired linear aldehyde, this compound, and the branched aldehyde, 2-(4-ethylphenyl)propanal. The ratio of these products is a critical factor in the economic viability of the process.

The hydroformylation of propenylbenzenes can lead to two branched aldehydes, while the isomerization of these olefins to terminal alkenes can result in the formation of both branched and linear aldehydes. tdx.cat The choice of catalyst and ligands plays a crucial role in directing the selectivity towards the desired linear product. For example, the use of specific diphosphite ligands with rhodium catalysts has shown high regioselectivity in the hydroformylation of trans-anethole. tdx.cat

Studies on the hydroformylation of styrene and its derivatives have revealed that the ratio of branched to linear aldehydes can be influenced by the catalyst system. mdpi.com For instance, certain phosphole ligands have been shown to favor the formation of the branched aldehyde. mdpi.com Therefore, careful selection and design of the catalytic system are paramount to achieving high yields of the desired linear isomer, this compound.

Table 1: Comparison of Catalytic Systems in Hydroformylation

| Catalyst System | Substrate | Key Findings | Reference |

| Rhodium-diphosphite | trans-anethole | High regioselectivity to the α–aldehyde. | tdx.cat |

| Rhodium-diphosphite | Estragole | Moderate regioselectivity. | tdx.cat |

| Rh/7 with 1/1 ratio | trans-anethole | Same regioselectivity as unmodified rhodium system. | tdx.cat |

| Rh/7 with 1/2 ratio | trans-anethole | Increased regioselectivity to the α–isomer, lower activity. | tdx.cat |

| Phosphole ligand | Styrene | Branched to linear product ratio limited to 6.7:1. | mdpi.com |

Emerging Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of biocatalytic and green chemistry approaches for the synthesis of this compound.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.org Enzymes such as alcohol dehydrogenases (ADHs), aldolases, and lipases are being investigated for their potential in synthesizing valuable chemical intermediates. acs.orgnih.gov

For the synthesis of propanal derivatives, chemoenzymatic approaches are being explored. uniovi.esresearchgate.netnih.gov These methods combine the selectivity of enzymes with the efficiency of chemical catalysts. For example, a one-pot, two-step cascade reaction using a peroxygenase and an alcohol dehydrogenase has been demonstrated for the synthesis of enantioenriched phenylethanols from ethylbenzene derivatives. nih.gov Such strategies could potentially be adapted for the synthesis of this compound.

The use of outer membrane vesicles (OMVs) as nanobioreactors for biocatalytic reactions is another promising area of research. mdpi.com Engineered OMVs containing specific enzymes could be used to catalyze the conversion of starting materials into the desired propanal derivative. mdpi.com

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals. This includes the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the use of environmentally benign solvents.

In the context of this compound synthesis, this translates to exploring routes that avoid the use of hazardous reagents and minimize the generation of byproducts. For example, developing catalytic systems that operate under milder conditions and can be easily recycled aligns with green chemistry principles. wordpress.com The use of biocatalytic methods, as discussed above, is inherently a green approach due to the use of renewable catalysts (enzymes) and often aqueous reaction media. wur.nl

The development of solvent-free reaction conditions, for instance, using microwave irradiation, is another green chemistry strategy that has been successfully applied to various organic transformations. Exploring such techniques for the synthesis of this compound could lead to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Transformation Studies of 3- 4-ethylphenyl Propanal

Oxidation Pathways and Resultant Derivatives

The aldehyde group in 3-(4-Ethylphenyl)propanal is susceptible to oxidation, leading primarily to the formation of the corresponding carboxylic acid.

Formation of Corresponding Carboxylic Acids

The oxidation of this compound yields 3-(4-ethylphenyl)propanoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. libretexts.org The general reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). pressbooks.pub

Common laboratory-scale oxidizing agents for this conversion include potassium dichromate(VI) solution acidified with dilute sulfuric acid or potassium permanganate. libretexts.org During the reaction with dichromate(VI), the orange solution containing the dichromate(VI) ions is reduced to a green solution containing chromium(III) ions. chemguide.co.uk To ensure the reaction goes to completion and to prevent the isolation of the intermediate aldehyde when starting from a primary alcohol, the reaction is typically carried out by heating the mixture under reflux with an excess of the oxidizing agent. libretexts.org

Industrial processes may favor oxidation using molecular oxygen or a gas containing molecular oxygen, often in the presence of a promoter like a specific amine or amine N-oxide. google.com

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄), Heat |

| Potassium Permanganate (KMnO₄) | Acidic or Alkaline, Heat |

| Chromium Trioxide (CrO₃) | Acetic Acid |

Generation of Alcoholic Derivatives through Oxidation

The direct oxidation of an aldehyde functional group to an alcohol is not a standard or feasible chemical transformation. The oxidation of an aldehyde invariably leads to an increase in the oxidation state of the carbonyl carbon, resulting in a carboxylic acid. pressbooks.pub The conversion of an aldehyde to an alcohol is achieved through reduction, not oxidation.

While the aldehyde group itself is oxidized to a carboxylic acid, other parts of the molecule could theoretically be oxidized under specific conditions, but the primary and most facile oxidation occurs at the aldehyde moiety.

Reduction Reactions and Stereochemical Control

Reduction of the aldehyde group in this compound is a key transformation, yielding the corresponding primary alcohol.

Conversion of the Aldehyde Functional Group to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, forming 3-(4-ethylphenyl)propan-1-ol. This is a fundamental reaction in organic synthesis.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.com Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like ethanol, while LiAlH₄ is a more powerful reducing agent typically used in anhydrous solvents like tetrahydrofuran. Catalytic hydrogenation can also be employed to achieve this reduction.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvents |

|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether |

Stereoselective Reduction Methodologies

The direct reduction of this compound to 3-(4-ethylphenyl)propan-1-ol does not involve the formation of a new stereocenter, as the resulting primary alcohol carbon (-CH₂OH) is not chiral. Therefore, stereoselective reduction methodologies are not applicable to this specific transformation.

However, stereoselectivity is a critical consideration in the reduction of related ketones, such as 1-(4-ethylphenyl)propan-1-one. The reduction of this ketone produces 1-(4-ethylphenyl)propan-1-ol, which contains a chiral center at the carbon bearing the hydroxyl group. In such cases, the use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. Methodologies for stereoselective reduction are well-established and include the use of chiral borane reagents or enzymatic reductions. google.comnih.gov For instance, the reduction of substituted piperidones using sodium borohydride at low temperatures has been shown to be highly stereoselective. google.com

Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group of this compound allows it to participate in condensation reactions, which are crucial for forming carbon-carbon bonds and building more complex molecules. vulcanchem.comsolubilityofthings.com A key example is the aldol condensation.

In an aldol condensation, an enolate ion reacts with a carbonyl compound. This compound can act as both the enolate precursor (due to the acidic α-hydrogens on the carbon adjacent to the carbonyl group) and the electrophilic carbonyl component. Under basic or acidic conditions, it can undergo self-condensation.

The reaction, when base-catalyzed, involves the deprotonation of the α-carbon to form an enolate, which then attacks the carbonyl carbon of another molecule of this compound. The resulting aldol addition product is a β-hydroxy aldehyde. This product can often be dehydrated, especially with heating, to yield an α,β-unsaturated aldehyde.

This reactivity is utilized in the synthesis of various fragrance compounds, where aldehydes are condensed to create larger, more complex structures. scentree.co

Table 3: Summary of Key Transformations

| Starting Material | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Oxidation | K₂Cr₂O₇ / H₂SO₄ | 3-(4-ethylphenyl)propanoic acid |

| This compound | Reduction | NaBH₄ / Ethanol | 3-(4-ethylphenyl)propan-1-ol |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1-(4-ethylphenyl)propan-1-ol |

| 1-(4-ethylphenyl)propan-1-one |

| 3-(4-ethylphenyl)propan-1-ol |

| 3-(4-ethylphenyl)propanoic acid |

| This compound |

| Chromium Trioxide |

| Ethanol |

| Lithium Aluminum Hydride |

| Methanol |

| Molecular Oxygen |

| Potassium Dichromate |

| Potassium Permanganate |

| Sodium Borohydride |

| Sulfuric Acid |

Aldol Condensation Mechanisms Involving this compound

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. byjus.com It typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. byjus.comresearchgate.net For this compound, which possesses α-hydrogens, it can undergo self-condensation or react with other carbonyl compounds.

The mechanism for a base-catalyzed aldol condensation proceeds through several key steps:

Enolate Formation: A base, such as hydroxide ion, abstracts an α-hydrogen from the aldehyde, forming a resonance-stabilized enolate ion. researchgate.netwikipedia.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. researchgate.netwikipedia.org

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent, like water or alcohol, to yield the β-hydroxy aldehyde, also known as an aldol addition product. byjus.commasterorganicchemistry.com

Dehydration: This aldol addition product can then undergo dehydration, often promoted by heat or a strong base, to form an α,β-unsaturated aldehyde. researchgate.net This elimination typically proceeds through an E1cB mechanism. magritek.com

Acid-catalyzed aldol condensation is also possible, where the acid protonates the carbonyl group, making it more electrophilic, and also catalyzes the tautomerization to the enol form, which then acts as the nucleophile. wikipedia.org

Cross-Condensation Studies with Diverse Carbonyl Compounds

Crossed or mixed aldol condensations involve the reaction between two different carbonyl compounds. byjus.com When both reactants have α-hydrogens, a mixture of up to four different products can be formed, which limits the synthetic utility of the reaction. chemistrysteps.comlibretexts.org

To achieve a single major product in a crossed aldol condensation involving this compound, specific strategies can be employed:

Use of a non-enolizable carbonyl compound: Reacting this compound with a carbonyl compound that lacks α-hydrogens, such as an aromatic aldehyde like benzaldehyde, simplifies the reaction. chemistrysteps.com In this scenario, the non-enolizable aldehyde can only act as the electrophile (acceptor), while this compound forms the enolate (donor). chemistrysteps.com This type of reaction is known as a Claisen-Schmidt condensation. masterorganicchemistry.comlibretexts.org

Directed Aldol Reactions: By using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, one carbonyl compound can be completely converted to its enolate before the second carbonyl compound is introduced. This allows for controlled cross-condensation. masterorganicchemistry.comchemistrysteps.com

Reactant with highly acidic α-hydrogens: If one of the reactants has particularly acidic α-hydrogens, it will be preferentially converted into the enolate, leading to a single primary product. libretexts.org

An example of a controlled crossed aldol reaction involves slowly adding the aldehyde with α-hydrogens to a basic solution of the aldehyde without α-hydrogens to keep the concentration of the enolizable aldehyde low and favor the cross-condensation product. chemistrysteps.com

Synthesis of Complex Organic Architectures via Condensation

Condensation reactions, particularly the Knoevenagel condensation, are powerful tools for synthesizing more complex molecules from simpler starting materials. numberanalytics.com The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. numberanalytics.com

The general mechanism for the Knoevenagel condensation involves:

Deprotonation: A base deprotonates the active methylene compound to create a resonance-stabilized carbanion. numberanalytics.com

Nucleophilic Attack: This carbanion then attacks the carbonyl carbon of the aldehyde, such as this compound. numberanalytics.com

Elimination: The resulting intermediate undergoes elimination to form an α,β-unsaturated product. numberanalytics.com

These condensation reactions are instrumental in the synthesis of a wide variety of compounds, including those used in pharmaceuticals and fragrances. numberanalytics.com For instance, derivatives of cinnamic acid, which are used in fragrances, can be synthesized via this method. numberanalytics.com

Substitution Reactions on the Aromatic Ring and Alkyl Chain

Electrophilic Aromatic Substitution Investigations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a reaction where an electrophile replaces a hydrogen atom on the benzene ring. pressbooks.pub The ethyl group attached to the phenyl ring is an activating, ortho-, para-directing group due to its electron-donating inductive effect. vulcanchem.com

Common EAS reactions that could be investigated for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

The general mechanism for EAS involves two main steps:

Formation of the Arenium Ion: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The presence of the electron-donating ethyl group would facilitate these reactions and direct the incoming electrophile primarily to the ortho position relative to the ethyl group, as the para position is already substituted.

Nucleophilic Additions to the Carbonyl Center

The carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. savemyexams.com

A key example of a nucleophilic addition reaction is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. savemyexams.comchemguide.co.uk This reaction typically occurs in the presence of a catalytic amount of base (like cyanide ions from NaCN or KCN) to generate the nucleophilic cyanide ion (CN⁻). chemguide.co.uk The mechanism involves:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen. savemyexams.comchemguide.co.uk

Protonation: The negatively charged oxygen is then protonated by a weak acid, such as HCN or water, to yield the cyanohydrin product. savemyexams.comchemguide.co.uk

Other nucleophiles that can add to the carbonyl center include Grignard reagents and hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which lead to the formation of alcohols. youtube.com

Acetal and Ketal Formation Research

Aldehydes like this compound react with alcohols under acidic conditions to form acetals. usim.edu.mylibretexts.org This reaction is reversible and involves the formation of a hemiacetal as an intermediate. libretexts.org

The formation of an acetal from an aldehyde and an alcohol proceeds through the following steps, typically catalyzed by an acid:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to a protonated hemiacetal. libretexts.org

Deprotonation: A base (like another alcohol molecule or the conjugate base of the acid catalyst) removes the proton to form the neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation. libretexts.org

Second Nucleophilic Attack: A second molecule of the alcohol attacks the carbocation. libretexts.org

Final Deprotonation: Deprotonation of the resulting intermediate yields the acetal and regenerates the acid catalyst. libretexts.org

The reaction can be driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus. libretexts.org The formation of cyclic acetals can be achieved by reacting the aldehyde with a diol, such as ethylene glycol. usim.edu.my

Acid-Catalyzed Acetalization Mechanisms

The formation of an acetal from this compound and an alcohol is a reversible reaction that requires an acid catalyst. pressbooks.publibretexts.org The process is not feasible under neutral or basic conditions because the hydroxyl group of the intermediate hemiacetal is a poor leaving group; acid is required to protonate it, facilitating its departure as a water molecule. organicchemistrytutor.commasterorganicchemistry.com

The mechanism proceeds through several distinct, reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Alcohol (Formation of Hemiacetal) : A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.org

Deprotonation : A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the -OH group into a much better leaving group: water (-OH2+). masterorganicchemistry.comlibretexts.org

Elimination of Water : The lone pair of electrons on the adjacent ether oxygen helps to push out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.orglibretexts.org

Second Nucleophilic Attack by Alcohol : A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. pressbooks.publibretexts.org

Final Deprotonation : A final deprotonation step yields the neutral acetal product and regenerates the acid catalyst. pressbooks.pub

To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture as it forms, often using a Dean-Stark apparatus or dehydrating agents. pressbooks.pubuobabylon.edu.iq

A variety of acid catalysts can be employed for this transformation, ranging from common mineral acids to solid acid catalysts. The choice of catalyst can influence reaction rates and conditions.

| Catalyst Type | Examples | Typical Conditions | Reference |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Typically refluxing in a solvent like benzene or toluene with a Dean-Stark trap to remove water. | uobabylon.edu.iqrsc.org |

| Heterogeneous Solid Acids | Montmorillonite clays, Zeolites, Silicotungstic acid | Often milder conditions, easier catalyst recovery and reuse. Can sometimes be performed solvent-free. | rsc.orgscirp.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Can catalyze the reaction under mild conditions. | organic-chemistry.org |

Exploration of Basic and Non-Acidic Acetal Formation

The direct conversion of an aldehyde to an acetal is generally considered an acid-catalyzed process. Under basic conditions, using a strong base like a sodium alkoxide (NaOR'), an alcohol can be deprotonated to form a potent nucleophile. This alkoxide can attack the carbonyl carbon of this compound to form a hemiacetal. masterorganicchemistry.com However, the reaction typically stops at this stage. youtube.com The subsequent step, which involves the removal of the hydroxyl group, cannot proceed as hydroxide (OH⁻) is a poor leaving group and there is no acid present to protonate it into a good leaving group (H₂O). organicchemistrytutor.comyoutube.com

Despite the limitations of classical basic conditions, modern synthetic chemistry has developed several methods for acetalization under non-acidic or neutral conditions. These are particularly valuable for substrates that contain acid-sensitive functional groups. nii.ac.jpnih.gov

Key Non-Acidic Acetalization Methods:

Palladium Catalysis : A method utilizing diazophenanthrenequinone and a palladium bromide (PdBr₂) catalyst has been developed for acetal formation under non-acidic conditions. The reaction proceeds through the formation of a metal carbene. nii.ac.jpchemistryviews.org

Photocatalysis : Green chemistry approaches have emerged using organic dyes, such as Eosin Y or thioxanthenone, as photocatalysts under visible light irradiation. These mild, neutral conditions can efficiently convert a variety of aldehydes to their corresponding acetals. organic-chemistry.orgrsc.org

Iodine-Promoted Reactions : Molecular iodine (I₂) can serve as a mild Lewis acid catalyst for acetalization, offering an alternative to strong Brønsted acids. nii.ac.jp

These advanced methods provide alternative synthetic routes that could be applied to this compound, especially in complex syntheses where avoiding strong acids is necessary to prevent side reactions with other functional groups in the molecule. nii.ac.jp

| Method | Catalyst / Reagent | Conditions | Key Feature | Reference |

| Base-Mediated Hemiacetalization | Sodium Alkoxide (NaOR') | Basic | Reaction stops at the hemiacetal stage. | youtube.com |

| Palladium Catalysis | Diazophenanthrenequinone, PdBr₂ | Non-acidic | Forms a stable phenanthrenedioxy acetal. | nii.ac.jpchemistryviews.org |

| Photo-organocatalysis | Thioxanthenone or Eosin Y | Visible light, neutral | A green and mild method, bypassing the need for acids or metals. | organic-chemistry.orgrsc.org |

Computational and Theoretical Investigations of 3- 4-ethylphenyl Propanal

Tautomerism Studies and Equilibrium Dynamics

Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical concept in understanding the reactivity and properties of organic compounds. For an aldehyde like 3-(4-Ethylphenyl)propanal, the primary form of tautomerism is the keto-enol equilibrium. Furthermore, its reaction products, such as imines, can exhibit their own tautomeric forms, namely imine-enamine tautomerism. Computational chemistry offers powerful methodologies to explore the energetics and structural nuances of these tautomeric systems.

The position of the imine-enamine equilibrium is dictated by electronic effects, steric hindrance, and solvent interactions. numberanalytics.com Computational studies, often employing Density Functional Theory (DFT), have demonstrated that the relative stability of the tautomers is sensitive to these factors. For instance, in the condensation products of propanal with 4-aminobenzoic acid, a combination of NMR spectroscopy and DFT calculations revealed that the equilibrium in ethanol is shifted toward the imine form. researchgate.netjournal-vniispk.ru This was attributed to the formation of a stronger hydrogen bond between the imine and ethanol compared to the enamine-ethanol adduct. researchgate.netjournal-vniispk.ru

The electronic nature of substituents on the aromatic ring can also play a significant role. Generally, electron-donating groups are thought to stabilize the enamine form. numberanalytics.com In the case of an imine derived from this compound, the para-ethyl group is a weak electron-donating group, which would have a modest influence on the tautomeric equilibrium.

Table 1: Key Factors Influencing Imine-Enamine Equilibrium

| Factor | Description | Expected Influence on this compound Imine |

| Electronic Effects | The electronic character of substituents can stabilize or destabilize the tautomers. Electron-donating groups can favor the enamine form. numberanalytics.com | The para-ethyl group is weakly electron-donating, likely having a minor stabilizing effect on the enamine tautomer. |

| Solvent Effects | Polar solvents can form hydrogen bonds, often stabilizing the more polar imine tautomer. researchgate.net | In polar protic solvents like ethanol, the imine form is expected to be favored due to hydrogen bonding. |

| Steric Hindrance | Bulky groups on the nitrogen or α-carbon can influence the equilibrium to favor the less sterically crowded tautomer. numberanalytics.com | The steric profile around the imine and enamine will depend on the specific amine used in its formation. |

The keto-enol tautomerism of this compound involves equilibrium between the aldehyde (keto) form and its corresponding enol isomers. Computational methods, particularly DFT, are well-suited to predict the relative stabilities of these forms. orientjchem.orgresearchgate.net Such studies typically involve geometry optimization of the tautomers followed by calculation of their relative energies.

For most simple aldehydes and ketones, the keto form is substantially more stable than the enol form. orientjchem.org However, factors like conjugation and intramolecular hydrogen bonding can increase the stability of the enol tautomer. In a computational study of 3-phenyl-2,4-pentanedione using DFT, the keto form was found to be more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The energy difference was calculated to be between -16.50 and -17.89 kcal/mol, depending on the solvent. orientjchem.orgresearchgate.net

For this compound, the enol form would benefit from conjugation between the newly formed C=C double bond and the phenyl ring. Despite this, it is anticipated that the keto form would remain the predominant species. A hypothetical DFT calculation would likely show the keto form to be significantly lower in energy.

Table 2: Hypothetical Calculated Relative Gibbs Free Energies for this compound Tautomers in Gas Phase

| Tautomer | Structure | Hypothetical Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population |

| Keto Form | This compound | 0.00 | >99% |

| (E)-Enol Form | (E)-3-(4-ethylphenyl)prop-1-en-1-ol | +10 to +15 | <1% |

| (Z)-Enol Form | (Z)-3-(4-ethylphenyl)prop-1-en-1-ol | +11 to +16 | <1% |

These hypothetical values are based on established trends for similar carbonyl compounds. The greater stability of the C=O bond compared to the C=C bond is the primary driver for the dominance of the keto form. orientjchem.org The slight energetic preference for the (E)-enol over the (Z)-enol is typically due to reduced steric interactions.

Structure-activity Relationship Sar Studies and Analog Design

Correlations between Molecular Structure and Chemical Reactivity

The reactivity of an aldehyde is intrinsically linked to its molecular architecture. The interplay of electronic and steric factors, dictated by the substituents on the phenyl ring and the propanal chain, governs the chemical behavior of 3-(4-Ethylphenyl)propanal.

Influence of the 4-Ethylphenyl Moiety on Aldehyde Reactivity

The 4-ethylphenyl group exerts a significant influence on the reactivity of the aldehyde functional group in this compound. The ethyl group at the para position of the benzene ring is an electron-donating group. fiveable.mequora.com This electron-donating nature is attributed to both the inductive effect and hyperconjugation. quora.comstackexchange.com By pushing electron density into the aromatic ring, the 4-ethylphenyl moiety indirectly increases the electron density on the carbonyl carbon of the propanal chain. quora.com This increased electron density makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack. askfilo.comshaalaa.com

Compared to an unsubstituted phenylpropanal, this compound would be expected to exhibit slightly lower reactivity towards nucleophiles. This is because the electron-donating ethyl group partially mitigates the partial positive charge on the carbonyl carbon. quora.com Conversely, if the phenyl ring were substituted with an electron-withdrawing group, such as a nitro group, the reactivity of the aldehyde would be enhanced due to the increased electrophilicity of the carbonyl carbon. askfilo.comacs.org

Steric and Electronic Effects of Substituents on the Phenyl Ring and Propanal Chain

The chemical reactivity of phenylpropanal derivatives is a delicate balance of steric and electronic effects imparted by substituents on both the phenyl ring and the propanal chain.

Electronic Effects:

Steric Effects:

Interactive Table: Effect of Substituents on Aldehyde Reactivity

| Substituent Position | Substituent Type | Electronic Effect | Steric Effect | Overall Effect on Aldehyde Reactivity |

|---|---|---|---|---|

| Phenyl Ring (para) | Electron-Donating (e.g., -CH2CH3) | Decreases electrophilicity | Minimal | Decrease |

| Phenyl Ring (para) | Electron-Withdrawing (e.g., -NO2) | Increases electrophilicity | Minimal | Increase |

| Phenyl Ring (ortho) | Bulky Group (e.g., -tert-butyl) | Varies | Significant hindrance | Decrease |

| Propanal Chain (α-carbon) | Alkyl Group (e.g., -CH3) | Slight decrease in electrophilicity | Increases hindrance | Decrease |

Comparative Studies with Phenylpropanal Analogs

Impact of Alkyl Chain Substitutions (e.g., Methyl, Isobutyl) on Molecular Properties

The nature of the alkyl substituent on the phenyl ring significantly influences the molecular properties of phenylpropanal analogs. industrialchemicals.gov.au For instance, substituting the ethyl group in this compound with a methyl or an isobutyl group would lead to predictable changes in properties like lipophilicity and steric bulk.

Interactive Table: Comparison of Phenylpropanal Analogs with Different Alkyl Substituents

| Compound | Alkyl Substituent | Molecular Weight (g/mol) | LogP (estimated) | Key Differences |

|---|---|---|---|---|

| 3-(4-Methylphenyl)propanal | Methyl | 148.20 | ~2.5 | Less lipophilic, slightly different electronic effect |

| This compound | Ethyl | 162.23 | ~3.0 | Baseline for comparison |

| 3-(4-Isobutylphenyl)propanal | Isobutyl | 190.28 | ~4.0 | More lipophilic, bulkier |

Aromatic Ring Substitution Effects on Compound Behavior

Modifying the substitution pattern on the aromatic ring beyond just the para-alkyl group can dramatically alter the behavior of phenylpropanal derivatives.

Chirality and Stereoisomerism Research in Phenylpropanal Derivatives

Chirality plays a crucial role in the biological and sensory properties of many molecules, including phenylpropanal derivatives. The introduction of a substituent on the propanal chain, typically at the α- or β-carbon, can create a chiral center, leading to the existence of stereoisomers (enantiomers and diastereomers). industrialchemicals.gov.au

For example, α-methyl-3-phenylpropanal possesses a chiral center at the α-carbon and exists as a pair of enantiomers (R and S). These enantiomers can have distinct biological activities and odors. researchgate.net The synthesis of such chiral aldehydes often results in a racemic mixture, and their separation can be challenging as α-chiral aldehydes may racemize through keto-enol tautomerism. industrialchemicals.gov.au

If this compound were to be substituted on the propanal chain, for instance with a methyl group at the α-position to give 2-methyl-3-(4-ethylphenyl)propanal, it would become a chiral molecule. Research into such chiral phenylpropanal derivatives often focuses on:

A molecule with two chiral centers, such as 2-methyl-3-(4-ethylphenyl)-3-pentenal, would have four possible stereoisomers (two pairs of enantiomers that are diastereomers to each other). The spatial arrangement of substituents in these diastereomers can lead to significant differences in their physical and biological properties. msu.edunptel.ac.in

Synthesis and Stereochemical Characterization of Enantiomers

The synthesis of single enantiomers of chiral aldehydes, such as the hypothetical (R)- and (S)-3-(4-ethylphenyl)propanal, can be achieved through various asymmetric synthesis strategies. While specific methods for this exact compound are not extensively documented in publicly available literature, established methodologies for the synthesis of chiral β-aryl aldehydes and related compounds provide a strong foundation for their preparation. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One potential approach involves the asymmetric conjugate addition to an α,β-unsaturated precursor. For instance, a palladium-catalyzed cross-coupling of a suitable terminal alkyne with an acetylenic ester, followed by a regio- and enantioselective copper-catalyzed conjugate reduction, has been demonstrated for the synthesis of chiral β-alkynyl carbonyl derivatives. rsc.org This strategy could be adapted to produce the desired chiral aldehyde. Another viable route is the asymmetric hydroformylation of a corresponding styrene derivative using a rhodium catalyst with a chiral ligand.

Once synthesized, the separation and stereochemical characterization of the enantiomers are critical steps. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers. phenomenex.comcsfarmacie.cz The choice of the CSP, which can be polysaccharide-based, protein-based, or other types, is crucial for achieving effective separation. phenomenex.com The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. chiralpedia.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical characterization of chiral molecules. leibniz-fmp.de While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent (CSA) or the formation of diastereomeric derivatives with a chiral derivatizing agent (CDA) can induce chemical shift differences between the enantiomers. researchgate.net For example, derivatization with a chiral reagent like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) would produce diastereomers with distinct NMR signals, allowing for the determination of enantiomeric purity and absolute configuration. researchgate.net Advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in a chiral alignment medium, can also provide detailed information about the stereochemistry of molecules. leibniz-fmp.de

Table 1: Potential Asymmetric Synthesis Strategies for this compound Enantiomers

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Conjugate Addition | Addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral catalyst. | Chiral copper or rhodium complexes |

| Asymmetric Hydroformylation | Introduction of a formyl group to an alkene using a chiral catalyst. | Rhodium catalyst with chiral phosphine ligands |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure precursor. | Natural products or their derivatives |

Table 2: Techniques for Stereochemical Characterization

| Technique | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.comchiralpedia.com | Separation and quantification of enantiomers. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. researchgate.net | Determination of enantiomeric purity and absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration. researchgate.net |

Stereochemical Influence on Molecular Interactions and Pathways

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems, such as receptors and enzymes. For chiral molecules like this compound, the two enantiomers can exhibit significantly different biological activities. This is because biological targets are themselves chiral, leading to diastereomeric interactions with different binding affinities and efficacies. csfarmacie.cz

The molecular interactions underpinning this discrimination are based on the "three-point interaction model," which posits that for chiral recognition to occur, at least three points of interaction between the chiral molecule and the receptor are necessary. csfarmacie.czchiralpedia.com These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific spatial arrangement of the functional groups in each enantiomer of this compound would dictate its ability to fit into the binding pocket of a receptor and establish these critical interactions.

Molecular modeling studies can provide valuable insights into these interactions. By docking the (R)- and (S)-enantiomers into a homology model of a relevant receptor, it is possible to predict the binding modes and estimate the binding energies. mdpi.com Such studies can help to rationalize the observed differences in biological activity and guide the design of new analogs with improved properties. The aldehyde group, the ethylphenyl moiety, and the stereocenter of this compound would be key features in these interactions. The orientation of the ethylphenyl group, in particular, could significantly influence the binding affinity and selectivity due to its size and hydrophobicity.

Furthermore, the metabolic pathways of the enantiomers can also differ. Enzymes involved in the metabolism of xenobiotics are often stereoselective, leading to different rates of metabolism and potentially different metabolites for each enantiomer. This can have implications for the compound's bioavailability, duration of action, and potential for toxicity.

Advanced Analytical Characterization Methodologies for 3- 4-ethylphenyl Propanal and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of 3-(4-Ethylphenyl)propanal. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton typically appears as a triplet in the downfield region around 9.8 ppm. The aromatic protons of the para-substituted ethylphenyl group show a distinct AA'BB' splitting pattern. The ethyl group protons manifest as a quartet for the methylene group and a triplet for the methyl group, while the two methylene groups of the propanal chain appear as triplets.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aldehydic carbonyl carbon gives a signal in the highly deshielded region, typically above 200 ppm. The aromatic carbons show signals in the range of 125-145 ppm, with the carbon attached to the ethyl group and the carbon ipso to the propanal chain having distinct chemical shifts. The carbons of the ethyl and propanal aliphatic chains resonate in the upfield region.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal correlations between neighboring protons, confirming the sequence of the propanal chain and the ethyl group. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Aldehydic CH | ~9.8 (t) | ~202 |

| Aromatic CH | ~7.1-7.2 (m) | ~128-142 |

| Propanal CH₂ (α to CHO) | ~2.7 (t) | ~45 |

| Propanal CH₂ (β to CHO) | ~2.9 (t) | ~28 |

| Ethyl CH₂ | ~2.6 (q) | ~28 |

| Ethyl CH₃ | ~1.2 (t) | ~15 |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₁₄O, corresponding to a molecular weight of 162.23 g/mol . bldpharm.com

The mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺ at m/z 162. Subsequent fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this type of compound include the loss of the aldehyde group (CHO) and cleavage of the bond between the aromatic ring and the propyl chain.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This process helps to elucidate the connectivity of the molecule and to differentiate it from isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. For this compound, the most prominent absorption band is the strong C=O stretch of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. Other significant peaks include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chains (around 2850-2965 cm⁻¹), as well as C-H bending vibrations for the aldehyde proton (around 2720-2820 cm⁻¹). asianpubs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the carbonyl group. The UV spectrum of this compound in a suitable solvent like ethanol or hexane would be expected to show absorption maxima corresponding to the π → π* transitions of the substituted benzene ring.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

Method development for GC-MS analysis involves optimizing several parameters, including the choice of the capillary column (typically a non-polar or medium-polarity column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. nist.gov The mass spectrometer settings, such as the ionization mode (usually electron ionization) and the mass range scanned, are also critical.

Validation of the GC-MS method ensures its reliability for quantitative analysis. This process typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on a related compound, 2,2-dimethyl-3-(3-methylphenyl)propanal, monitored the reaction progress and purity using GC. asianpubs.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for non-volatile derivatives or when derivatization for GC is not desirable.

HPLC method development involves selecting the appropriate stationary phase (e.g., a C18 reversed-phase column), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detector. sielc.com UV detection is commonly used for aromatic aldehydes, with the wavelength set to one of the absorption maxima of the compound. For instance, a derivative, 3-(4-Ethylphenyl)-2,2-dimethylpropanal, can be analyzed by reversed-phase HPLC using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Table 2: Common Chromatographic Conditions for Phenylpropanal Analysis

| Technique | Column Type | Typical Mobile/Carrier Phase | Detector |

| GC | Non-polar (e.g., DB-5) or mid-polar capillary | Helium | Mass Spectrometer (MS) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water mixture | UV or MS |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a common strategy in analytical chemistry to improve the chromatographic separation and detection of target analytes. mdpi.comtandfonline.com For aldehydes like this compound, this process involves reacting the aldehyde functional group with a specific reagent to form a more stable, easily detectable derivative. mdpi.comresearchgate.net This is particularly crucial for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the original aldehyde may exhibit poor chromatographic behavior or lack a strong chromophore for UV detection. mdpi.comresearchgate.net

Pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used and validated methods for the analysis of carbonyl compounds, including aldehydes. mdpi.comyorku.caresearchgate.net This method is recognized by regulatory bodies for its robustness and reliability in various matrices, including air, water, and food samples. mdpi.comsemanticscholar.org

The reaction involves the condensation of the aldehyde with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. chrom-china.comresearchgate.net This derivative is highly colored and possesses a strong chromophore, making it readily detectable by HPLC with an ultraviolet (UV) detector, typically at a wavelength of 360 nm. chrom-china.comnih.gov The resulting hydrazones are also amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher selectivity and sensitivity. lcms.cz

The primary advantages of using DNPH include:

Enhanced Stability: The resulting hydrazone is more stable than the parent aldehyde, facilitating sample storage and analysis. coresta.org

Improved Detection: The dinitrophenyl group provides a strong UV absorbance, significantly lowering the limits of detection (LOD). researchgate.net

Versatility: The method is applicable to a wide range of aldehydes and ketones. epa.gov

A typical procedure involves extracting the sample, reacting it with a DNPH solution, and then analyzing the resulting derivatives by HPLC-UV or LC-MS/MS. chrom-china.comcoresta.org

Table 1: Example of Aldehyde Analysis using DNPH Derivatization and HPLC-UV

| Analyte | Matrix | Derivatization Conditions | Detection Method | Typical LOD | Reference |

|---|---|---|---|---|---|

| Aldehydes (various) | Water-based coatings | pH 3, 60°C, 30 min | HPLC-UV | 0.05-2.50 mg/kg | chrom-china.com |

| Aliphatic Aldehydes | General | Acidic, heating block | HPLC-UV (360 nm) | Not Specified | nih.gov |

| Carbonyl Compounds | Aqueous, Soil | pH 3, SPE or LLE | HPLC-UV | 0.5 ppm (Acetaldehyde) | epa.gov |

| Volatile Aldehydes | Smokeless Tobacco | Aqueous ammonium formate buffer, 1-hour shaking | UHPLC-MS/MS | 0.03-0.5 ppm | coresta.org |

While DNPH is effective, research has focused on developing novel derivatization agents to further improve sensitivity and provide more structural information, especially for mass spectrometry-based methods. mdpi.comnih.gov One such innovative reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.govnih.gov

4-APEBA was designed as a second-generation reagent, building upon the properties of its predecessor, 4-APC. mdpi.comnih.gov Its key features offer significant advantages for the analysis of aldehydes in complex biological matrices like plasma and urine. nih.govnih.govresearchgate.net

Key characteristics of 4-APEBA include:

Permanent Positive Charge: The quaternary ammonium group ensures the derivative is readily ionized in positive-ion electrospray ionization-mass spectrometry (ESI-MS), enhancing sensitivity. mdpi.comnih.gov

Isotopic Signature: The incorporation of a bromophenethyl group provides a distinct bromine isotopic pattern (/), which allows for the unambiguous identification of derivatized compounds in complex spectra. nih.govnih.gov

Specific Fragmentation: In tandem mass spectrometry (MS/MS), 4-APEBA derivatives yield specific fragment ions that can be used for identification and screening of unknown aldehydes. nih.gov

Mild Reaction Conditions: Derivatization can be achieved under gentle conditions (e.g., pH 5.7 at 10°C), which is crucial for preserving the integrity of volatile or thermally labile aldehydes. nih.govnih.govresearchgate.net

This reagent can also be adapted to derivatize carboxylic acids by altering the secondary reagent, making it a versatile tool in metabolomics. nih.govnih.gov

Table 2: Comparison of Derivatization Agents for Aldehyde Analysis

| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | 4-APEBA |

|---|---|---|

| Detection Principle | UV Absorbance / Mass Spectrometry | Mass Spectrometry (ESI-MS) |

| Key Structural Feature | Dinitrophenyl group | Quaternary ammonium and bromophenethyl groups |

| Ionization Enhancement | Moderate (negative ion mode for MS) | High (permanent positive charge) |

| Isotopic Signature | No | Yes (Bromine) |

| Reaction Conditions | Acidic, often requires heating | Mild (pH 5.7, 10°C) |

| Primary Application | HPLC-UV, LC-MS | LC-MS/MS biomarker screening |

| Reference | mdpi.comsemanticscholar.org | nih.govnih.gov |

To ensure accurate and reproducible quantification, the conditions for the derivatization reaction must be carefully optimized. nih.gov The goal is to achieve complete (or near-complete) and selective conversion of the target aldehyde to its derivative with minimal side reactions or degradation. researchgate.netacs.org

Key parameters that are typically optimized include:

Reagent Concentration: A sufficient molar excess of the derivatizing agent is necessary to drive the reaction to completion. researchgate.netresearchgate.net

pH and Catalyst: The reaction pH is critical. For DNPH, an acidic environment is required to catalyze the reaction. yorku.cachrom-china.com For other reagents, like 4-APEBA, a specific buffer pH (e.g., 5.7) is optimal. nih.gov

Temperature and Time: The reaction kinetics are influenced by temperature and duration. nih.gov For DNPH, heating (e.g., 60-80°C) for a specific time (e.g., 30-90 minutes) is common to ensure complete reaction. chrom-china.comresearchgate.net In contrast, the volatility of some aldehydes necessitates lower temperatures to prevent sample loss. nih.gov

Solvent/Matrix Composition: The solvent system can affect reaction efficiency. For instance, the presence of methanol was found to be essential for the quantitative conversion of long-chain aldehydes in one study. researchgate.net

Statistical methods like factorial designs or Box-Behnken designs are often employed to systematically evaluate these variables and identify the optimal conditions for the derivatization of specific aldehydes in a given matrix. nih.gov

Novel Derivatization Agents for Aldehydes (e.g., 4-APEBA)

Emerging Analytical Techniques for Complex Matrix Analysis

The analysis of this compound and its derivatives in real-world samples, such as environmental or biological fluids, is often complicated by the presence of numerous other compounds. Emerging analytical techniques, particularly those that couple separation with highly selective detection, are essential for overcoming these challenges. ijpsjournal.comnih.gov

Hyphenated techniques, which combine two or more analytical methods, have become indispensable for the analysis of complex mixtures. ijpsjournal.comnih.govnumberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the quantitative analysis of derivatized aldehydes. researchgate.netnih.gov After separation by HPLC, the analytes are ionized and enter a tandem mass spectrometer. In MS/MS, a specific precursor ion (the molecular ion of the derivative) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of aldehydes even in highly complex matrices. mdpi.comacs.org LC-MS/MS is the method of choice for analyzing derivatives formed from reagents like 4-APEBA and DNPH. coresta.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For volatile and semi-volatile compounds, GCxGC-MS offers a significant increase in separation power compared to conventional GC-MS. mdpi.commdpi.com In this technique, the effluent from a primary GC column is subjected to a second, different GC column for further separation. This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution. mdpi.com This is particularly useful for resolving isomeric compounds and separating target analytes from matrix interferences in complex samples like environmental extracts or biological headspace. mdpi.comscirp.org While direct GC-MS analysis of aldehydes can be challenging, derivatization can be employed to improve their chromatographic properties for GCxGC analysis. nih.gov

Effective sample preparation is a critical first step to isolate and concentrate aldehydes from the sample matrix, thereby improving detection limits and reducing interferences. tandfonline.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is widely used for the cleanup and concentration of analytes from liquid samples. researchgate.netbibliotekanauki.pl For aldehyde analysis, cartridges packed with a sorbent (e.g., C18) can be used to retain the DNPH derivatives, which are then eluted with a small volume of an organic solvent. bibliotekanauki.pl In some methods, the derivatization and extraction steps are combined by passing the sample through a cartridge coated with the derivatizing agent. yorku.ca

Microextraction Techniques: To reduce solvent consumption and improve enrichment factors, various microextraction techniques have been developed.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a suitable polymer is exposed to the sample (either directly or to the headspace). Analytes adsorb to the fiber and are then thermally desorbed into the injector of a GC. On-fiber derivatization can also be performed. mdpi.comsemanticscholar.org

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, and after centrifugation, the sedimented phase containing the concentrated analytes (or their derivatives) is collected for analysis. semanticscholar.org

These advanced preparation protocols, when coupled with powerful hyphenated techniques, provide the necessary sensitivity and selectivity for the robust characterization of this compound and related compounds in challenging analytical scenarios. researchgate.netacs.org

Biological Activity Investigations of 3- 4-ethylphenyl Propanal

In Vitro and In Silico Studies of Molecular Interactions

Investigations into how 3-(4-Ethylphenyl)propanal interacts with biological systems at a molecular level are primarily informed by studies of similar compounds, focusing on receptor engagement and metabolic breakdown.

Research on Receptor Binding and Activation Mechanisms

Direct studies on the receptor binding profile of this compound are not extensively documented in scientific literature. However, research on structurally similar aromatic aldehydes, particularly those used as fragrance ingredients, provides significant insights.